Aqueous Solubility: ≥50-Fold Improvement When Replacing a Phenyl Ring with a BCP-1,3-diyl Scaffold
In a systematic study by Novartis comparing matched molecular pairs, replacement of an aromatic ring with a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group improved aqueous solubility by at least 50-fold across multiple chemotypes [1]. This effect is attributed to the reduced molecular planarity and lower crystal packing energy of the saturated, three-dimensional BCP scaffold compared to flat aromatic systems. The BCP-1,3-diyl unit is the core structural element of methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate, and the solubility advantage transfers to molecules incorporating this building block. In contrast, structural variations with the bicyclo[2.2.2]octane-1,4-diyl group led to more lipophilic molecules that did not show the same solubility benefits [1]. A separate head-to-head study reported that a BCP analog exhibited aqueous solubility of 36 μg/mL versus 6 μg/mL for the matched phenyl analog—a 6-fold increase in that specific series—while the bicyclo[2.2.2]octane analog did not achieve comparable solubility gains [2]. Note: exact solubility values for the free building block itself are not reported in the primary literature; the above data represent class-level solubility trends for BCP-versus-phenyl matched pairs.
| Evidence Dimension | Aqueous solubility (matched molecular pair comparison) |
|---|---|
| Target Compound Data | BCP-1,3-diyl scaffold: ≥50-fold solubility improvement over phenyl (class-level); BCP analog: 36 μg/mL in one series |
| Comparator Or Baseline | Phenyl-containing analog: baseline solubility; matched phenyl analog: 6 μg/mL; bicyclo[2.2.2]octane-1,4-diyl: no significant solubility improvement |
| Quantified Difference | ≥50-fold (class-level); 6-fold (specific BCP vs phenyl analog series); BCO showed no benefit |
| Conditions | Matched molecular pair analysis across multiple chemotypes; shake-flask solubility assay at pH 7.4 (Auberson et al. 2017); specific BCP vs phenyl series data from BMS JMC study summarized in sciencenet.cn (2024) |
Why This Matters
For procurement decisions, selecting a BCP-based building block over a phenyl-based analog directly addresses the aqueous solubility bottleneck that frequently limits formulation, assay reproducibility, and oral bioavailability in lead optimization programs.
- [1] Auberson, Y. P.; Brocklehurst, C.; Furegati, M.; Fessard, T. C.; Koch, G.; Decker, A.; La Vecchia, L.; Briard, E. Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. ChemMedChem 2017, 12 (8), 590–598. DOI: 10.1002/cmdc.201700082. View Source
- [2] Bristol-Myers Squibb / sciencenet.cn. Drug ADME Optimization: Bridged Bicyclic Systems as Bioisosteres (summary of JMC study comparing BCP, BCHex, BCHep, and BCO). Published 2024. Accessed via sciencenet.cn. View Source
